

Spectroscopic Profile of 3-Formylpicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Formylpicolinic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **3-Formylpicolinic acid**, a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines standardized experimental protocols for acquiring such data.

Chemical Structure

3-Formylpicolinic acid (IUPAC Name: 3-Formylpyridine-2-carboxylic acid) is a pyridine ring substituted with a carboxylic acid group at position 2 and a formyl (aldehyde) group at position 3.

Molecular Formula: $C_7H_5NO_3$ Molecular Weight: 151.12 g/mol CAS Number: 19182-29-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Formylpicolinic acid**. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit signals for the three aromatic protons on the pyridine ring, the aldehyde proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and formyl groups.

Table 1: Predicted ¹H NMR Data for **3-Formylpicolinic Acid**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.0 - 14.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~10.1	Singlet	1H	Aldehyde (-CHO)
~8.8 - 9.0	Doublet of doublets	1H	H6 (proton on pyridine ring)
~8.3 - 8.5	Doublet of doublets	1H	H4 (proton on pyridine ring)
~7.8 - 8.0	Triplet	1H	H5 (proton on pyridine ring)

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for **3-Formylpicolinic Acid**

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde Carbonyl (C=O)
~165	Carboxylic Acid Carbonyl (C=O)
~152	C2 (carbon attached to -COOH)
~150	C6 (carbon adjacent to Nitrogen)
~140	C4 (aromatic CH)
~135	C3 (carbon attached to -CHO)
~128	C5 (aromatic CH)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Formylpicolinic acid** is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and aldehyde, and C-H stretches of the aromatic ring and aldehyde.

Table 3: Predicted IR Absorption Data for **3-Formylpicolinic Acid**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~3050	Medium	Aromatic C-H stretch
~2850, ~2750	Medium, Weak	Aldehyde C-H stretch (Fermi doublet)
~1730	Strong	C=O stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Aldehyde)
~1600, ~1470	Medium	C=C and C=N stretches (Pyridine ring)
~1300	Medium	C-O stretch (Carboxylic acid)
~900	Broad, Medium	O-H bend (out-of-plane, Carboxylic acid dimer)

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, **3-Formylpicolinic acid** is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for **3-Formylpicolinic Acid**

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment
151	High	[M] ⁺ (Molecular Ion)
134	Moderate	[M - OH] ⁺
123	High	[M - CO] ⁺ or [M - NCHO] ⁺
106	High	[M - COOH] ⁺
78	Moderate	[C ₅ H ₄ N] ⁺ (Pyridine ring fragment)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Formylpicolinic acid** in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment) in a 5 mm NMR tube.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Set the appropriate spectral width and acquisition time for ¹H and ¹³C nuclei.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup:
 - Use a Fourier-transform infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Data Acquisition:
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

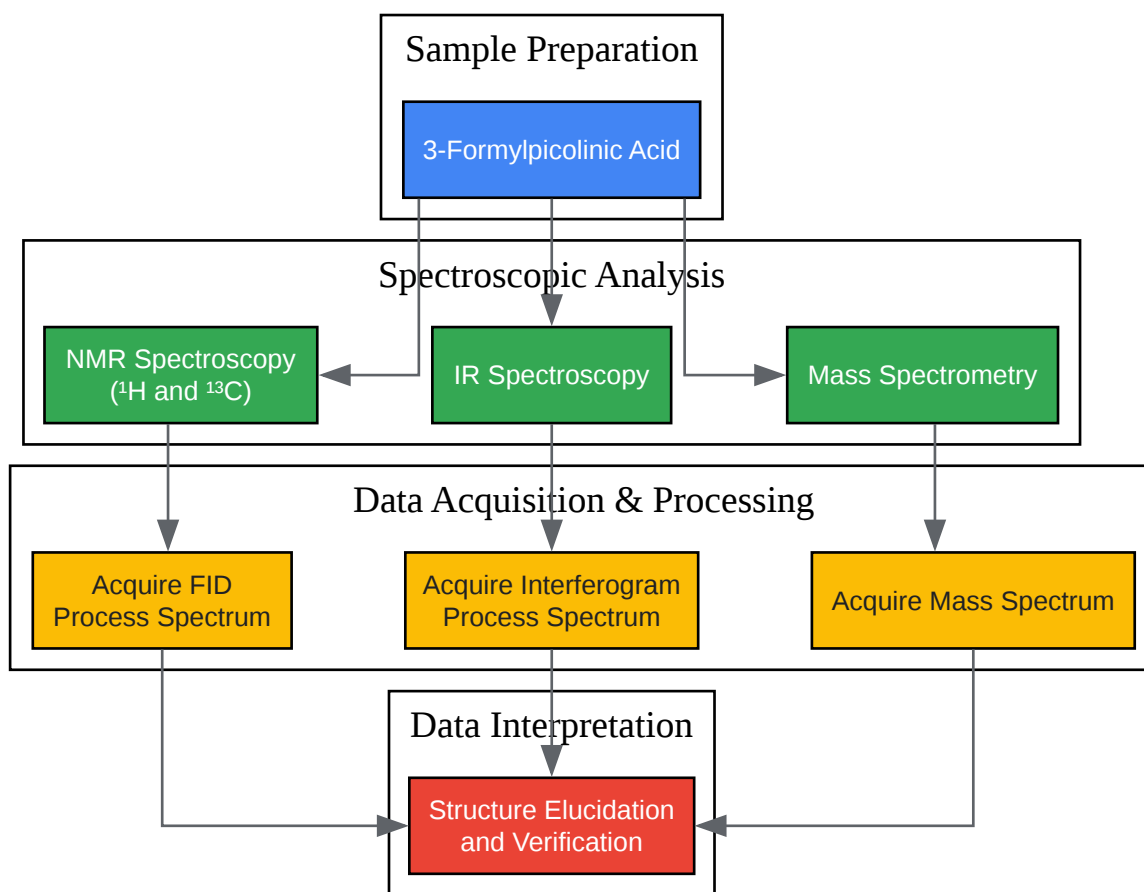
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrument Setup:
 - Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

- For ESI, the sample can be introduced via direct infusion or through a liquid chromatography (LC) system.[2][3] For EI, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system.
- Calibrate the mass analyzer using a known standard.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a desired mass range (e.g., m/z 50-300).
- Data Processing: The instrument software will display the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Formylpicolinic acid**.



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Caption: General workflow for spectroscopic analysis.

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